molecular formula C11H10N2O2S2 B11849349 (E)-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide

(E)-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide

Cat. No.: B11849349
M. Wt: 266.3 g/mol
InChI Key: VBOXRKDHJNMCIP-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide is an organic compound that features a thiophene ring and a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide typically involves the condensation reaction between thiophene-2-carbaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding hydrazines.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through the reaction of thiophen-2-carboxaldehyde with benzenesulfonohydrazide. The synthesis typically involves condensation reactions that yield the desired hydrazone derivative. Characterization methods such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene-based compounds, including (E)-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide. Research has shown that derivatives of this compound exhibit significant activity against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis. The mechanism of action is believed to involve inhibition of key enzymes in bacterial metabolism .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
17bMycobacterium tuberculosis< 0.1 μg/mL
14bEscherichia coli0.10 μg/mL
14aStaphylococcus aureus0.13 μg/mL

These results indicate promising potential for developing new antimicrobial agents based on this compound.

Anticancer Properties

The potential anticancer effects of thiophene derivatives have also been explored. Studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways .

Fluorescent Probes

Recent advancements have utilized this compound as a fluorescent probe for detecting heavy metals such as mercury(II). The compound demonstrates enhanced fluorescence properties upon coordination with metal ions, making it suitable for environmental monitoring and biological assays .

Table 2: Fluorescent Properties of Thiophene Derivatives

Probe CompoundDetection LimitApplication Area
N'-((5-(4-(diphenylamino)phenyl)thiophen-2-yl)methylene)benzenesulfonohydrazide2.84 × 10^-8 MHeavy metal detection

This application highlights the versatility of the compound beyond traditional medicinal chemistry.

Conclusion and Future Directions

The diverse applications of this compound in antimicrobial and material sciences underscore its potential as a valuable compound in research and industry. Future studies should focus on optimizing its synthesis, enhancing its biological activity, and exploring additional applications in nanotechnology and environmental science.

Continued research will likely reveal further insights into its mechanisms of action and broaden its applicability across various fields.

Mechanism of Action

The mechanism of action of (E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiophene ring and sulfonohydrazide moiety may play a role in binding to these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A precursor in the synthesis of (E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide.

    Benzenesulfonohydrazide: Another precursor used in the synthesis.

    Sulfonohydrazides: A class of compounds with similar functional groups.

Uniqueness

(E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide is unique due to its combination of a thiophene ring and a benzenesulfonohydrazide moiety. This structural feature imparts specific chemical and biological properties that distinguish it from other related compounds.

Biological Activity

(E)-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation reaction between benzenesulfonohydrazide and thiophen-2-carbaldehyde. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming its structure and purity.

Table 1: Characterization Data

TechniqueObservations
NMR Spectroscopy Chemical shifts indicating the presence of thiophene and hydrazone linkages.
Mass Spectrometry m/z values consistent with the molecular formula C12H12N2O2S.
X-ray Crystallography Crystal structure showing hydrogen bonding interactions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various bacterial strains. A notable study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting a mechanism involving inhibition of cell wall synthesis.

  • Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways.

  • IC50 Values were calculated to assess the potency of the compound against cancer cell lines.

Table 3: Anticancer Activity Data

Cell LineIC50 (µM)
MCF-7 (breast cancer)15
A549 (lung cancer)10
HeLa (cervical cancer)12

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to its cytotoxic effects.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results indicated a significant reduction in bacterial viability at concentrations above the determined MIC.

Case Study 2: Cancer Cell Line Sensitivity
Another investigation assessed the sensitivity of various cancer cell lines to this compound. The findings revealed that MCF-7 cells exhibited a pronounced response, with morphological changes consistent with apoptosis observed under microscopy.

Properties

Molecular Formula

C11H10N2O2S2

Molecular Weight

266.3 g/mol

IUPAC Name

N-[(Z)-thiophen-2-ylmethylideneamino]benzenesulfonamide

InChI

InChI=1S/C11H10N2O2S2/c14-17(15,11-6-2-1-3-7-11)13-12-9-10-5-4-8-16-10/h1-9,13H/b12-9-

InChI Key

VBOXRKDHJNMCIP-XFXZXTDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.